molecular formula C17H13BrO3 B2708092 3-(4-Bromophenyl)-7-ethoxychromen-4-one CAS No. 610754-43-3

3-(4-Bromophenyl)-7-ethoxychromen-4-one

Cat. No. B2708092
CAS RN: 610754-43-3
M. Wt: 345.192
InChI Key: XCSJGPLVLDHYPQ-UHFFFAOYSA-N
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Description

The compound “3-(4-Bromophenyl)-7-ethoxychromen-4-one” is likely to be an organic compound based on its structure. It seems to contain a chromen-4-one moiety, which is a common structure in many natural products and pharmaceuticals . The presence of a bromophenyl group indicates that it might have been synthesized using bromination of a phenyl group .


Synthesis Analysis

While the exact synthesis process for this compound is not available, it might involve the bromination of a phenyl group and the formation of a chromen-4-one moiety. The ethoxy group might be introduced through an etherification reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The bromophenyl group is likely to contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

The bromophenyl group in the compound might undergo various reactions such as coupling reactions or substitution reactions . The chromen-4-one moiety might undergo reactions typical for ketones and ethers .

Scientific Research Applications

Future Directions

The compound “3-(4-Bromophenyl)-7-ethoxychromen-4-one” might be a subject of future research due to its complex structure and the presence of functional groups that are common in biologically active compounds . Further studies might focus on its synthesis, characterization, and potential biological activities.

properties

IUPAC Name

3-(4-bromophenyl)-7-ethoxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSJGPLVLDHYPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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